REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[CH:11][C:3]=12.[NH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([C:18]([NH2:20])=[O:19])[CH2:13]1.C(N(CC)C(C)C)(C)C>CN1C(=O)N(C)CC1.CCOC(C)=O.C(=O)([O-])O.[Na+]>[F:8][C:7]1[C:2]([N:12]2[CH2:17][CH2:16][CH2:15][CH:14]([C:18]([NH2:20])=[O:19])[CH2:13]2)=[C:3]2[CH:11]=[CH:10][NH:9][C:4]2=[N:5][CH:6]=1 |f:5.6|
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1F)NC=C2
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)C(=O)N
|
Name
|
|
Quantity
|
30 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
CN1CCN(C1=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (2×10 mL)
|
Type
|
WASH
|
Details
|
were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by preparative silica gel thin-layer chromatography (EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2C(=NC1)NC=C2)N2CC(CCC2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 10.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |